molecular formula C19H24N2O3 B1202535 3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole

3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole

Cat. No. B1202535
M. Wt: 328.4 g/mol
InChI Key: UXIYKMARWUSIKU-UHFFFAOYSA-N
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Description

Compound V(S) is an aromatic ether.

Scientific Research Applications

Isoxazole Derivatives in Neuroprotection and Receptor Antagonism

  • Isoxazole derivatives have shown potential in neuroprotection. For instance, certain compounds, such as 2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid (AMOA), derived from isoxazole amino acids, have exhibited abilities to antagonize excitatory amino acid (EAA) receptors. These antagonists have been found to protect rat striatal neurons from neurotoxic effects, highlighting their potential in neurological research and therapies (Krogsgaard‐Larsen et al., 1991).

Scaffold for Highly Functionalized Isoxazoles

  • Isoxazole derivatives serve as convenient scaffolds for synthesizing highly functionalized isoxazoles. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been explored for creating a range of diverse and functional isoxazole-based compounds (Ruano et al., 2005).

Radiochemical Synthesis

  • Isoxazole derivatives are also significant in radiochemical synthesis. An example is the synthesis of [14C]WIN 54954, an isoxazole derivative, which has implications in radiochemical studies and the development of radiolabeled compounds (Ellames & Kunec, 1991).

Antifungal Agents

  • Certain isoxazole derivatives have been identified as potential antifungal agents. Derivatives like 3-(substituted phenyl)-3-(1H-1,2,4-triazol-1-yl)methyl-2-methyl-5-[(substituted phenoxy)methyl]isoxazolidine have shown effectiveness against fungal infections (Bennett et al., 1988).

Antibacterial Applications

  • Research into isoxazole derivatives has also extended into antibacterial applications. Novel indole–isoxazole–triazole conjugates, for example, have been synthesized and evaluated for their antibacterial activities, demonstrating the versatility of isoxazole compounds in addressing bacterial infections (Prashanthi et al., 2021).

properties

Product Name

3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-methyl-5-[5-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-1,2-oxazole

InChI

InChI=1S/C19H24N2O3/c1-14-12-18(24-21-14)6-4-3-5-11-22-17-9-7-16(8-10-17)19-20-15(2)13-23-19/h7-10,12,15H,3-6,11,13H2,1-2H3

InChI Key

UXIYKMARWUSIKU-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)C2=CC=C(C=C2)OCCCCCC3=CC(=NO3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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